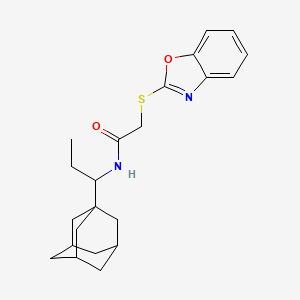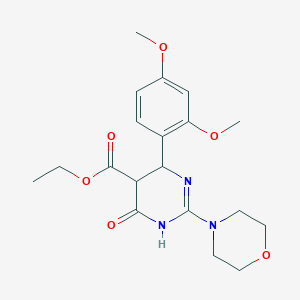
Acetamide, N-(1-adamantan-1-ylpropyl)-2-(benzooxazol-2-ylsulfanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is a synthetic compound that combines the structural features of adamantane and benzoxazole. Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties. Benzoxazole, on the other hand, is a heterocyclic compound containing both nitrogen and oxygen, often used in medicinal chemistry for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE typically involves the following steps:
Preparation of Adamantane Derivative: Adamantane is first functionalized to introduce a propyl group at the 1-position. This can be achieved through alkylation reactions using appropriate alkyl halides and catalysts.
Formation of Benzoxazole Derivative: Benzoxazole is synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The adamantane and benzoxazole derivatives are then coupled using a thiol-ene reaction, where the sulfanyl group of the benzoxazole reacts with the propyl group of the adamantane derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
化学反应分析
Types of Reactions
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzoxazole, halobenzoxazole derivatives.
科学研究应用
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced polymers and materials with enhanced stability and performance.
作用机制
The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides rigidity and stability, allowing the compound to fit into the active sites of enzymes or receptors, thereby inhibiting their activity. The benzoxazole ring can interact with various biological pathways, modulating their function and leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
N-[(ADAMANTAN-1-YL)ALKYL]-ACETAMIDES: These compounds share the adamantane core but differ in the alkyl chain length and functional groups attached.
BENZOXAZOLE DERIVATIVES: Compounds with similar benzoxazole structures but different substituents on the ring.
Uniqueness
N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the combination of the adamantane and benzoxazole moieties, which imparts both stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C22H28N2O2S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
N-[1-(1-adamantyl)propyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H28N2O2S/c1-2-19(22-10-14-7-15(11-22)9-16(8-14)12-22)24-20(25)13-27-21-23-17-5-3-4-6-18(17)26-21/h3-6,14-16,19H,2,7-13H2,1H3,(H,24,25) |
InChI 键 |
DCLOLHMUSXVANK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B15003014.png)
![N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-2,1-phenylene]}diacetamide](/img/structure/B15003018.png)
![4,6-dimethyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B15003022.png)
![N-[4-(2H-1,3-Benzodioxol-5-yloxy)phenyl]-2-(3,5-dimethyladamantan-1-YL)acetamide](/img/structure/B15003027.png)
![5-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15003043.png)
![N-[3-(dimethylamino)propyl]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B15003053.png)
![4-{4-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine](/img/structure/B15003070.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B15003074.png)
![3,4,5-trimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B15003076.png)

![methyl 6-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B15003083.png)
![1-Amino-3-[4-(3-cyanopropoxy)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B15003089.png)
![3-(1,3-benzodioxol-5-yl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003091.png)
![1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-2-yl-](/img/structure/B15003096.png)
